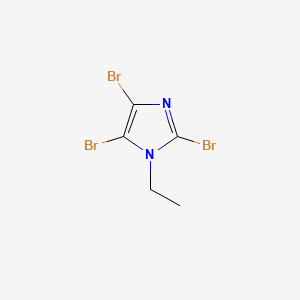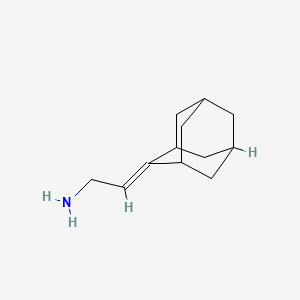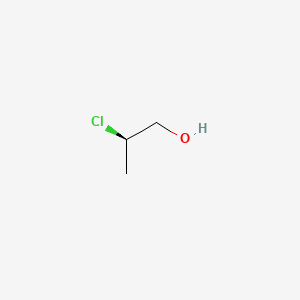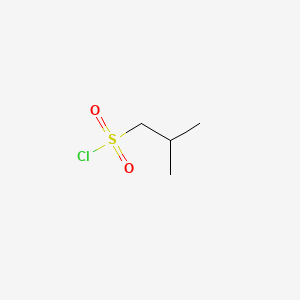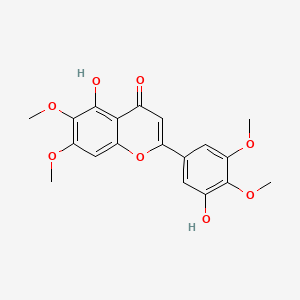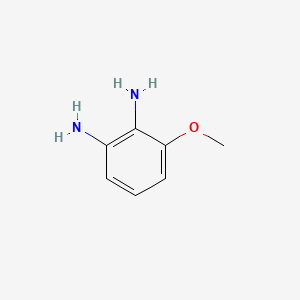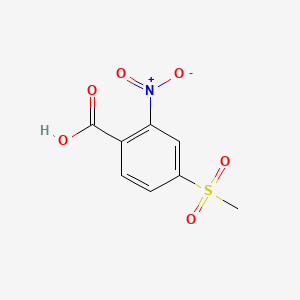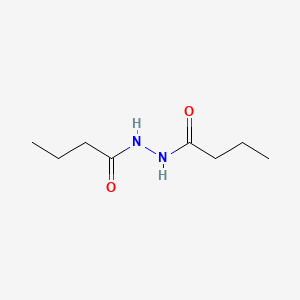
N'-butyrylbutanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-butyrylbutanohydrazide is a derivative of hydrazide compounds that have been synthesized and characterized for their potential biological activities. The compound is part of a broader class of N'-(substituted)-4-(butan-2-ylideneamino)benzohydrazides, which have been studied for their antimicrobial and anticancer properties. These compounds have shown a higher antifungal potential compared to their antibacterial potential and have also demonstrated appreciable anticancer potential, with some compounds exhibiting higher activity than the standard drug carboplatin .
Synthesis Analysis
The synthesis of N'-butyrylbutanohydrazide involves the reaction of butyryl chloride with butanohydrazide under controlled conditions. Although the specific synthesis of N'-butyrylbutanohydrazide is not detailed in the provided papers, a related synthesis process is described for a series of N'-(substituted)-4-(butan-2-ylideneamino)benzohydrazides. These compounds were synthesized and characterized using physicochemical and spectral methods, which likely involve steps such as condensation, purification, and identification using techniques like NMR spectroscopy and mass spectrometry .
Molecular Structure Analysis
The molecular structure of N'-butyrylbutanohydrazide can be analyzed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy. The structure is characterized by the presence of a butyryl group attached to a butanohydrazide moiety. In a related study, the NMR spectroscopy was used to characterize the products of a model reaction involving n-butyllithium, which is a reagent that could potentially be used in the synthesis of N'-butyrylbutanohydrazide. The study provided detailed assignments of the 1H and 13C NMR resonances for the reaction products, which is essential for understanding the molecular structure of such compounds .
Chemical Reactions Analysis
The chemical reactivity of N'-butyrylbutanohydrazide can be inferred from its functional groups. The hydrazide group is known to participate in various chemical reactions, including condensation with aldehydes or ketones to form hydrazones, and cyclization reactions to form heterocyclic compounds. The butyryl group may also undergo reactions typical of carboxylic acid derivatives, such as nucleophilic acyl substitution. The provided papers do not detail specific reactions of N'-butyrylbutanohydrazide, but the related compounds in the series have been used in antimicrobial and anticancer evaluations, suggesting that they may interact with biological targets through covalent or non-covalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N'-butyrylbutanohydrazide would include its melting point, boiling point, solubility, and stability. These properties are influenced by the molecular structure and the presence of functional groups. The hydrazide moiety may contribute to hydrogen bonding, affecting solubility and melting point. The papers provided do not offer specific data on the physical and chemical properties of N'-butyrylbutanohydrazide, but such properties are typically determined using techniques like differential scanning calorimetry (DSC) for thermal properties and various solubility tests in different solvents .
Propriétés
IUPAC Name |
N'-butanoylbutanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-3-5-7(11)9-10-8(12)6-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGWZHXCNJWCBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285824 |
Source


|
| Record name | n'-butyrylbutanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-butyrylbutanohydrazide | |
CAS RN |
4853-66-1 |
Source


|
| Record name | NSC42946 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n'-butyrylbutanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

